molecular formula C27H23N3O8 B2590419 [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 380477-85-0

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B2590419
CAS No.: 380477-85-0
M. Wt: 517.494
InChI Key: FFQMRLZNMNPDPL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyanoacrylate backbone conjugated with a 2-methoxy-4-nitroanilino group, an ethoxyphenyl substituent, and a 4-methoxybenzoate ester. The (E)-configuration of the propenyl group ensures a planar geometry, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O8/c1-4-37-25-14-17(5-12-23(25)38-27(32)18-6-9-21(35-2)10-7-18)13-19(16-28)26(31)29-22-11-8-20(30(33)34)15-24(22)36-3/h5-15H,4H2,1-3H3,(H,29,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQMRLZNMNPDPL-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate (CAS No. 380477-85-0) is a complex organic molecule notable for its potential biological activities, particularly in the realm of anticancer research. Its structure includes multiple functional groups that suggest diverse reactivity and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O8C_{27}H_{23}N_{3}O_{8} with a molecular weight of 517.494 g/mol. The presence of a cyano group, methoxy and nitro substituents, and an ethoxyphenyl moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC27H23N3O8
Molecular Weight517.494 g/mol
CAS Number380477-85-0

The biological activity of this compound can be attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine-binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

Biological Activity Studies

Research has demonstrated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, studies on similar methoxybenzoyl derivatives have shown potent in vitro cytotoxicity against various cancer cell lines, including prostate and melanoma cells .

Case Studies

  • Anticancer Efficacy : In vivo studies using human prostate cancer xenograft models indicated that compounds with structural similarities to our target compound resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .
  • Multidrug Resistance : The ability of such compounds to overcome multidrug resistance (MDR) in cancer cells has been highlighted, suggesting their potential as lead compounds for developing new anticancer therapies.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activities based on the structural characteristics of This compound . These models suggest a broad spectrum of potential activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • SHELX Suite (): Widely used for crystallographic refinement of small molecules, including cyanoacrylate derivatives. The target compound’s structure may have been resolved using SHELXL for precise bond-length/angle analysis .
  • ORTEP-3 () : Employed for visualizing molecular geometry and thermal ellipsoids, critical for confirming the (E)-configuration and planar conformation .

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